(3-amino-5-fluoro-2-methylphenyl)methanol

Building block quality Chemical sourcing Amino phenol comparison

(3-Amino-5-fluoro-2-methylphenyl)methanol is a polysubstituted benzyl alcohol building block (C₈H₁₀FNO, MW 155.17) featuring amino, fluoro, methyl, and hydroxymethyl substituents on a single aromatic ring. It is primarily sourced as a research intermediate for medicinal chemistry and agrochemical discovery, with typical commercial purity of 98%.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
CAS No. 1378656-16-6
Cat. No. B6600238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-amino-5-fluoro-2-methylphenyl)methanol
CAS1378656-16-6
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N)F)CO
InChIInChI=1S/C8H10FNO/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4,10H2,1H3
InChIKeyZCNLQUUYILMLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Chemical Profile of (3-Amino-5-fluoro-2-methylphenyl)methanol (CAS 1378656-16-6)


(3-Amino-5-fluoro-2-methylphenyl)methanol is a polysubstituted benzyl alcohol building block (C₈H₁₀FNO, MW 155.17) featuring amino, fluoro, methyl, and hydroxymethyl substituents on a single aromatic ring. It is primarily sourced as a research intermediate for medicinal chemistry and agrochemical discovery, with typical commercial purity of 98% .

Why (3-Amino-5-fluoro-2-methylphenyl)methanol Cannot Be Swapped for Regioisomeric or Analogous Amino Alcohols


The specific 1,2,3,5-tetrasubstitution pattern creates a unique combination of steric, electronic, and hydrogen-bond donor/acceptor geometry that no close analog replicates. In medicinal chemistry, shifting or modifying even a single substituent often profoundly impacts target affinity, selectivity, and metabolic stability; class-level inference from fluorinated benzyl alcohols suggests that small positional changes can alter logD and CYP inhibition profiles markedly [1]. Without direct comparative data, procurement based on generic amino-alcohol classification risks introducing biologically irrelevant or suboptimal chemical starting points.

Quantitative Comparator Evidence for (3-Amino-5-fluoro-2-methylphenyl)methanol Procurement Decisions


Purity Level vs. Closest Commercially Available Phenol Analog (3-Amino-5-fluoro-2-methylphenol)

The target compound is offered at 98% purity , whereas the closest phenol analog (3-amino-5-fluoro-2-methylphenol, CAS 173322-85-5) is typically supplied at 95% . Although a 3% purity difference may appear modest, in sensitive coupling reactions (e.g., amide bond formation or Suzuki couplings) the lower-purity analog can introduce higher levels of inhibitory byproducts.

Building block quality Chemical sourcing Amino phenol comparison

Functional Group Distinction from the N-Methyl Analog (5-Fluoro-2-(methylamino)phenyl)methanol

The target carries a primary amino group (–NH₂), whereas the commercially available analog 5-fluoro-2-(methylamino)phenyl)methanol (CAS 504433-57-2) contains a secondary methylamino substituent . Primary amines are overwhelmingly preferred for amide bond formation and reductive amination due to higher nucleophilicity and lower steric demand; the secondary amine requires harsher activation and often gives lower yields in library synthesis.

Hydrogen bonding Reactivity differentiation Secondary amine analog

Molecular Weight and Physicochemical Differentiation from the Carboxylic Acid Analog (3-Amino-5-fluoro-2-methylbenzoic acid)

The target compound (MW 155.17, C₈H₁₀FNO) is a neutral amino alcohol, while 3-amino-5-fluoro-2-methylbenzoic acid (CAS 246877-31-6, MW 169.15, C₈H₈FNO₂) is an acidic analog. The carboxylic acid has a higher molecular weight and introduces a negative charge at physiological pH, altering permeability and pharmacokinetic profile predictions. For CNS drug discovery programs aiming for lower MW and neutral charge, the alcohol is a more suitable scaffold precursor .

Physicochemical property Drug-like space Acid derivative comparison

Application Scenarios for (3-Amino-5-fluoro-2-methylphenyl)methanol Based on Evidence


Medicinal Chemistry Library Synthesis Requiring Primary Aniline-Hydroxymethyl Building Blocks

Medicinal chemists designing focused libraries for kinase or GPCR targets can employ the primary amine for rapid amide or sulfonamide diversification and the hydroxymethyl group for ether, ester, or further oxidation. The specific 3-amino/5-fluoro/2-methyl substitution pattern is not available in the analog (5-fluoro-2-(methylamino)phenyl)methanol, making the target compound the only viable choice when primary amine reactivity is non-negotiable .

Agrochemical Discovery Programs Requiring Halogenated Amino Alcohol Intermediates

Fluorinated benzyl alcohols are common intermediates in fungicide and herbicide discovery. The target compound's 98% purity (vs. 95% for the phenol analog) reduces the risk of halo-aniline or phenol byproduct carryover that could compromise field trial formulation stability .

CNS Drug Discovery Preferring Neutral, Lower-MW Scaffolds

The neutral alcohol functional group and MW of 155.17 compare favorably to the carboxylic acid analog (MW 169.15, anionic). For CNS penetrant lead series, initiating synthesis from this alcohol rather than the acid may reduce the number of required charge-masking steps, shortening synthetic route length .

Chemical Biology Probe Synthesis Aiming for Minimal Off-Target Activity

Although direct selectivity data are absent, the distinct 1,2,3,5-substitution pattern offers a geometry not accessible from regioisomers like [2-(aminomethyl)-5-fluorophenyl]methanol. This positional uniqueness may translate into differential binding modes in target engagement studies, making it a preferred choice when crystallographic or SAR guidance demands this specific vector arrangement .

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